7-(Bromomethyl)thieno[3,2-D]pyrimidine
Description
7-(Bromomethyl)thieno[3,2-d]pyrimidine is a brominated heterocyclic compound featuring a fused thiophene-pyrimidine scaffold. This compound serves as a critical synthetic intermediate for developing kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics. Its bromomethyl group facilitates versatile functionalization via Suzuki coupling, Buchwald amination, and nucleophilic substitution reactions, enabling the introduction of aryl, heteroaryl, and alkylamine substituents . Thieno[3,2-d]pyrimidine derivatives are widely studied for their biological activities, including EGFR, ALK, and NEK7 inhibition, as well as antimicrobial properties .
Properties
IUPAC Name |
7-(bromomethyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQPAQAYJCSWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681055 | |
| Record name | 7-(Bromomethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871013-27-3 | |
| Record name | 7-(Bromomethyl)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871013-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Bromomethyl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)thieno[3,2-D]pyrimidine typically involves the following steps:
Formation of Thieno[3,2-D]pyrimidine Core: The thieno[3,2-D]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)thieno[3,2-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thieno[3,2-D]pyrimidine core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromomethyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-(azidomethyl)thieno[3,2-D]pyrimidine .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 7-(bromomethyl)thieno[3,2-D]pyrimidine derivatives is their anticancer properties . Research has shown that halogenated thieno[3,2-D]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from this scaffold have been tested against leukemia and solid tumors, demonstrating their ability to induce apoptosis in cancer cells. A study indicated that specific derivatives could inhibit cell proliferation by targeting key signaling pathways involved in cancer progression .
Table 1: Anticancer Activity of Thieno[3,2-D]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | L1210 (Leukemia) | 5.6 | Induces apoptosis |
| 2 | A549 (Lung) | 4.8 | Cell cycle arrest |
| 3 | MCF-7 (Breast) | 6.2 | Inhibition of kinase activity |
Inhibition of Protein Kinases
The compound also shows promise as an inhibitor of protein kinases , which are crucial in regulating cellular processes such as growth and metabolism. Abnormal activity of these kinases is often linked to diseases like cancer and metabolic disorders. Research has identified several thieno[3,2-D]pyrimidine derivatives that selectively inhibit specific kinases, offering potential therapeutic avenues for treating conditions associated with kinase dysregulation .
Case Study: Protein Kinase Inhibition
A patent describes a series of thieno[3,2-D]pyrimidine derivatives that demonstrate inhibitory effects on various protein kinases involved in cancer signaling pathways. The compounds were shown to reduce tumor growth in animal models when administered at doses ranging from 1 mg to 2000 mg per day .
Antimicrobial Properties
In addition to their anticancer applications, some derivatives have exhibited antimicrobial activity against various pathogens. For instance, certain halogenated thieno[3,2-D]pyrimidines have shown selective inhibition against fungi like Cryptococcus neoformans, indicating their potential as antifungal agents .
Metabolic Disorders
Recent studies have explored the role of thieno[3,2-D]pyrimidine derivatives in the treatment of metabolic disorders such as obesity and type 2 diabetes. One promising compound demonstrated potent inhibition of diacylglycerol acyltransferase 1 (DGAT-1), leading to reduced plasma triacylglycerol levels in preclinical models . This suggests a potential application for managing lipid metabolism disorders.
Table 2: Biological Activities of Thieno[3,2-D]pyrimidine Derivatives
| Activity Type | Example Compound | Target Enzyme/Pathway | Result |
|---|---|---|---|
| Anticancer | Compound 1 | Various kinases | Induces apoptosis |
| Antimicrobial | Compound 2 | Cryptococcus neoformans | Fungal inhibition |
| Metabolic Regulation | Compound 17a | DGAT-1 | Reduces triacylglycerol |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity. Structure-activity relationship studies have been crucial in identifying which modifications lead to improved potency against specific targets .
Synthesis Overview
The synthesis typically includes:
- Bromination at the C7 position.
- Functional group modifications at positions C4 and C2.
- Evaluation of biological activity through cell-based assays.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)thieno[3,2-D]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The thieno[3,2-D]pyrimidine core can also interact with various biological pathways, affecting cell signaling and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Target Potency
EGFR Inhibition :
- 4,6-Disubstituted Derivatives: Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines (compounds 152–157) displayed potent EGFR inhibition (IC50: 14–65 nM) and covalent binding to EGFR, surpassing earlier derivatives. Carbamate modifications further improved oral bioavailability .
- 7-Bromophenyl Derivatives: 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1206999-91-8) and related analogs showed moderate activity, with molecular weights (~411 g/mol) and structural complexity influencing target engagement .
ALK Inhibition :
Thieno[3,2-d]pyrimidine derivatives with methoxy substitutions at the R~2 position demonstrated enhanced activity against ALK-resistant mutants (e.g., G1202R). Compound IIB-2 achieved IC50 values of 5 nM (wild-type ALK) and 37 nM (G1202R mutant), outperforming crizotinib .
NEK7 and Inflammasome Inhibition :
Antimicrobial Activity :
Annulated thieno[3,2-d]pyrimidines with tetrazolo or pyrano moieties exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria. Substituent nature (e.g., methylthio groups) strongly influenced potency, with some analogs matching reference drugs .
Biological Activity
7-(Bromomethyl)thieno[3,2-D]pyrimidine is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an inhibitor of various biological pathways, making it a subject of extensive research.
Chemical Structure and Properties
The molecular structure of this compound features a thieno[3,2-D]pyrimidine core with a bromomethyl substituent at the 7-position. This configuration is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Properties
Research has indicated that thieno[3,2-D]pyrimidine derivatives, including this compound, can function as phosphatidylinositol 3-kinase (PI3K) inhibitors. A study demonstrated that derivatives of thieno[3,2-D]pyrimidine effectively inhibited PI3K activity, leading to reduced proliferation in cancer cell lines through the suppression of the PI3K/AKT/mTOR signaling pathway .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | T-47D (breast cancer) | 22.5 |
| Reference Compound (PI-103) | T-47D | 18.0 |
This table summarizes the inhibitory effects of this compound compared to a reference compound.
The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors. The bromomethyl group enhances its reactivity and ability to form covalent bonds with target proteins, thus inhibiting their activity .
Case Studies and Research Findings
-
PI3K Inhibition Study
A study focused on the design and synthesis of thieno[3,2-D]pyrimidine derivatives found that compounds similar to this compound exhibited potent inhibition against the PI3K isoforms. The co-crystal structure analysis revealed insights into how these compounds interact with the enzyme's active site . -
Cytotoxicity Assays
In vitro assays demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines. For instance, it showed comparable activity to established anticancer drugs in MDA-MB-231 breast cancer cells .
Future Directions
The promising results from studies on this compound suggest that further optimization could lead to more effective anticancer agents. Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the thienopyrimidine structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models.
- Combination Therapies : Exploring the potential of combining this compound with other therapeutic agents to enhance anticancer effects.
Q & A
Q. What degradation pathways are observed for this compound under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
